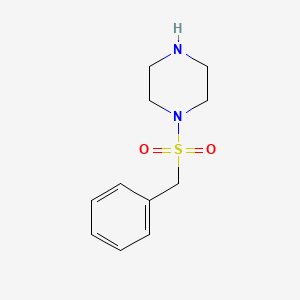

1-(Benzylsulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzylsulfonyl)piperazine is a chemical compound with the linear formula C11H16N2O2S . It has a molecular weight of 240.33 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A novel 1-benzhydryl piperazine derivative, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . This product was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H16N2O2S . The structure reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis

The synthesis of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine involves a nucleophilic substitution reaction . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.33 . The linear formula for this compound is C11H16N2O2S .Scientific Research Applications

Inhibition of Breast Cancer Cell Proliferation

Research on 1-benzhydryl-sulfonyl-piperazine derivatives has shown promising results in inhibiting the proliferation of MDA-MB-231 human breast cancer cells. One derivative, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, demonstrated significant inhibitory activity, indicating its potential as a chemotherapeutic agent (Ananda Kumar et al., 2007).

Metabolic Studies of Antidepressants

Lu AA21004, a novel antidepressant, was metabolically studied to understand its oxidation pathways. 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a derivative, undergoes metabolic oxidation forming various metabolites. The study provides insights into the enzymatic pathways involved in the metabolism of this antidepressant (Hvenegaard et al., 2012).

Synthesis and Structure-Activity Relationship Studies

A structure-activity relationship study involving the compound 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one led to the identification of potent β-1,3-glucan synthase inhibitors. These compounds exhibit significant efficacy in in vivo models of Candida glabrata infection, highlighting their therapeutic potential (Ting et al., 2011).

Molecular Characterization and Crystallography

The molecular characterization and crystallography of 1-benzhydryl-4-methanesulfonyl-piperazine revealed detailed structural information, including its monoclinic crystal class and chair conformation of the piperazine ring. Such studies are crucial for understanding the chemical and physical properties of these compounds (Naveen et al., 2007).

Mechanism of Action

Target of Action

1-(Benzylsulfonyl)piperazine is a derivative of piperazine, which is known to have a wide range of pharmacological activities . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites . .

Mode of Action

Piperazine, a related compound, is known to act as a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Sulfonamides, a class of compounds that includes sulfonyl derivatives, are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid . This inhibition disrupts the production of DNA in bacteria .

Result of Action

Piperazine compounds are known to cause paralysis in parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

1-(Benzylsulfonyl)piperazine should be handled in a well-ventilated place. Protective clothing, including chemical impermeable gloves, should be worn. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided . In case of contact, wash with plenty of water .

Future Directions

While specific future directions for 1-(Benzylsulfonyl)piperazine are not mentioned in the search results, piperazine-based antimicrobial polymers are a current area of research . These polymers have shown significant antimicrobial activity against E. coli and S. aureus . This suggests potential future applications for piperazine derivatives in the development of antimicrobial materials.

Biochemical Analysis

Biochemical Properties

1-(Benzylsulfonyl)piperazine, like other piperazine derivatives, is expected to interact with various enzymes and proteins. Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied .

Cellular Effects

A study on a similar piperazine derivative showed cytotoxic effects on cancer cells

Molecular Mechanism

Piperazine derivatives are known to exhibit diverse mechanisms, including enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Piperazine derivatives are known to interact with various enzymes and cofactors .

Properties

IUPAC Name |

1-benzylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15,13-8-6-12-7-9-13)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVCHSCGBTGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2424460.png)

![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)

![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)

![N-[1-[1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2424474.png)

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)

![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)